Fentonium Bromide: A Technical Guide on its Chemical Structure and Pharmacological Properties
Fentonium Bromide: A Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentonium bromide is a quaternary ammonium derivative of hyoscyamine, positioning it within the class of anticholinergic and antispasmodic agents.[1][2][3][4][5] Its chemical structure and pharmacological profile have made it a subject of interest for its potential therapeutic applications, primarily in conditions characterized by smooth muscle spasms and hypersecretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of Fentonium bromide, based on available scientific literature.
Chemical Structure and Physicochemical Properties
Fentonium bromide's chemical identity is well-established, with its structure elucidated by standard analytical techniques.
Chemical Structure:
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IUPAC Name: (1R,3r,5S,8R)-8-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium bromide
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CAS Number: 5868-06-4
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Molecular Formula: C₃₁H₃₄BrNO₄
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Synonyms: Phentonium bromide, FA-402, Z-326, Ketoscilium, Ulcesium
Physicochemical and Quantitative Data:
The following tables summarize the key physicochemical and toxicological data for Fentonium bromide.
| Property | Value | Reference(s) |
| Molecular Weight | 564.52 g/mol | |
| Exact Mass | 563.1671 u | |
| Elemental Analysis | C: 65.96%, H: 6.07%, Br: 14.15%, N: 2.48%, O: 11.34% | |
| Melting Point | 193-194 °C | |
| Optical Rotation | [α]D²⁵ = -4.7° (c=5 in DMF) | |
| LogP | 2.83 (Predicted) | No specific experimental value found in searches. |
| Solubility | Soluble in DMSO. | No specific quantitative solubility data found in searches. |
| Pharmacological Parameter | Value | Species | Route of Administration | Reference(s) |
| LD₅₀ | 12.1 mg/kg | Mice | Intravenous | |
| LD₅₀ | >400 mg/kg | Mice | Subcutaneous | |
| LD₅₀ | >400 mg/kg | Mice | Oral |
Synthesis and Analysis
Synthesis:
Analytical Methods:
Specific, validated analytical methods for the routine analysis of Fentonium bromide in pharmaceutical formulations or biological matrices are not extensively reported in the available literature. However, based on its chemical structure as a quaternary ammonium compound, several analytical techniques can be proposed and would require validation:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the analysis of quaternary ammonium compounds. A C18 or a cyano-propyl column could be employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Ion-pairing agents may be necessary to achieve optimal separation and peak shape.
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Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would be a powerful tool for the identification and quantification of Fentonium bromide, providing high sensitivity and selectivity.
Pharmacological Properties
Fentonium bromide exhibits a multi-faceted pharmacological profile, acting primarily as an anticholinergic agent with additional modulatory effects on other receptor systems.
Mechanism of Action
The primary mechanism of action of Fentonium bromide is the competitive antagonism of muscarinic acetylcholine receptors. This action underlies its antispasmodic and antisecretory effects.
In addition to its muscarinic receptor antagonism, Fentonium bromide has been reported to be an allosteric blocker of α12βγε nicotinic acetylcholine receptors and a potassium (K+) channel opener. These additional mechanisms may contribute to its overall pharmacological profile.
Pharmacodynamics
Anticholinergic and Antispasmodic Activity: By blocking muscarinic receptors, Fentonium bromide inhibits the effects of acetylcholine, leading to a reduction in smooth muscle tone and motility in the gastrointestinal and urinary tracts. This action is the basis for its use as an antispasmodic.
Anti-ulcerogenic and Antisecretory Effects: Fentonium bromide has been shown to be a potent inhibitor of gastric acid secretion in animal models. It effectively reduces gastric hypersecretion induced by various secretagogues. This effect is attributed to its anticholinergic action on muscarinic receptors in the stomach, which are involved in mediating acid secretion.
Pharmacokinetics
Detailed pharmacokinetic data for Fentonium bromide, including absorption, distribution, metabolism, and excretion (ADME), are not available in the published literature. As a quaternary ammonium compound, it is expected to have low oral bioavailability due to its permanent positive charge, which limits its ability to cross cell membranes.
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following are summaries based on the available information.
5.1. Inhibition of Gastric Acid Secretion in Rats (Impicciatore et al., 1977)
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Objective: To evaluate the effect of Fentonium bromide on gastric acid secretion.
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Animal Model: Rats with pyloric ligation to allow for the collection of gastric juice.
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Methodology:
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Rats are fasted prior to the experiment.
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Under anesthesia, a midline incision is made, and the pylorus is ligated.
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Fentonium bromide (1 mg/kg) or vehicle is administered intravenously.
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Secretagogues such as carbamylcholine, pentagastrin, or cerulein can be administered to stimulate gastric acid secretion.
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After a set period, the animals are euthanized, and the stomachs are removed.
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The gastric contents are collected, and the volume and acidity are measured by titration.
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Expected Outcome: Fentonium bromide is expected to significantly reduce the volume and total acid output of gastric secretion compared to control animals.
5.2. Treatment of Unstable Bladder in Women (Milani et al., 1986)
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Objective: To assess the efficacy of Fentonium bromide in treating incontinent unstable bladder.
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Study Design: A double-blind, placebo-controlled, crossover trial.
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Participants: Women diagnosed with unstable bladder.
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Methodology:
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Participants are randomly assigned to receive either Fentonium bromide or a placebo for a defined treatment period.
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After a washout period, participants are crossed over to the other treatment arm.
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Efficacy is assessed through urodynamic studies (cystometry) to measure bladder capacity, detrusor pressure, and the presence of involuntary contractions.
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Subjective measures, such as frequency of micturition and episodes of incontinence, are also recorded.
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Expected Outcome: Fentonium bromide is expected to improve urodynamic parameters and reduce the symptoms of urinary frequency, urgency, and incontinence compared to placebo.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by Fentonium bromide.
Caption: Fentonium bromide blocks the activation of M3 muscarinic receptors by acetylcholine.
Caption: Fentonium bromide as a proposed allosteric blocker of nicotinic acetylcholine receptors.
Caption: Fentonium bromide's proposed action as a potassium channel opener.
Conclusion and Future Directions
Fentonium bromide is a potent anticholinergic agent with a well-defined chemical structure and demonstrated efficacy in preclinical models of hypersecretion and smooth muscle spasm. Its multifaceted mechanism of action, potentially involving nicotinic receptor modulation and potassium channel opening, warrants further investigation to fully elucidate its therapeutic potential.
Key areas for future research include:
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Pharmacokinetic Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of Fentonium bromide in both preclinical and clinical settings.
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Elucidation of Signaling Pathways: Further research is required to detail the specific downstream signaling cascades affected by Fentonium bromide's interaction with muscarinic, nicotinic, and potassium channels.
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Development of Analytical Methods: Validated analytical methods are necessary for the quality control of Fentonium bromide in pharmaceutical products and for its quantification in biological samples during pharmacokinetic and pharmacodynamic studies.
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Clinical Investigation: Well-controlled clinical trials are needed to establish the safety and efficacy of Fentonium bromide in relevant patient populations.
This technical guide provides a solid foundation for researchers and drug development professionals interested in Fentonium bromide. Addressing the existing knowledge gaps will be crucial for the potential translation of this compound into a clinically useful therapeutic agent.
References
- 1. Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentonium bromide - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Fentonium Bromide [drugfuture.com]
